molecular formula C6H9BrF2 B2961839 3-Bromo-1,1-bis(fluoromethyl)cyclobutane CAS No. 2092310-39-7

3-Bromo-1,1-bis(fluoromethyl)cyclobutane

Cat. No.: B2961839
CAS No.: 2092310-39-7
M. Wt: 199.039
InChI Key: DCEDDCDCKOCPBG-UHFFFAOYSA-N
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Description

3-Bromo-1,1-bis(fluoromethyl)cyclobutane is an organofluorine compound with the molecular formula C₆H₉BrF₂ It is characterized by a cyclobutane ring substituted with a bromine atom and two fluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1-bis(fluoromethyl)cyclobutane typically involves the bromination of 1,1-bis(fluoromethyl)cyclobutane. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1-bis(fluoromethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form 1,1-bis(fluoromethyl)cyclobutane.

    Oxidation Reactions: Oxidative conditions can lead to the formation of cyclobutanone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 1,1-bis(fluoromethyl)cyclobutanol or 1,1-bis(fluoromethyl)cyclobutylamine.

    Reduction: Formation of 1,1-bis(fluoromethyl)cyclobutane.

    Oxidation: Formation of 1,1-bis(fluoromethyl)cyclobutanone.

Scientific Research Applications

3-Bromo-1,1-bis(fluoromethyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals with unique properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-bis(fluoromethyl)cyclobutane involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and fluoromethyl groups play a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(fluoromethyl)cyclobutane: Lacks the bromine atom, leading to different reactivity and applications.

    3-Chloro-1,1-bis(fluoromethyl)cyclobutane: Substitution of bromine with chlorine results in altered chemical properties.

    3-Iodo-1,1-bis(fluoromethyl)cyclobutane: Iodine substitution provides different reactivity patterns compared to bromine.

Uniqueness

3-Bromo-1,1-bis(fluoromethyl)cyclobutane is unique due to the presence of both bromine and fluoromethyl groups, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability.

Properties

IUPAC Name

3-bromo-1,1-bis(fluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2/c7-5-1-6(2-5,3-8)4-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEDDCDCKOCPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CF)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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